(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid
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Overview
Description
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tert-butyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and efficiency. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The pyridine ring can be reduced under certain conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild and can be carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction would produce a biaryl compound, while oxidation of the boronic acid group would produce a boronic ester or borate .
Scientific Research Applications
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, such as the Suzuki-Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between the boronic acid group and an aryl or vinyl halide, facilitated by a palladium catalyst . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid include other boronic acids and boronic esters, such as:
- Phenylboronic acid
- 4-(tert-Butyl)phenylboronic acid
- Cyclopropylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which includes a tert-butyl group and a cyclopropyl group on the pyridine ring. This unique structure can impart specific reactivity and properties that are not observed in other boronic acids .
Properties
Molecular Formula |
C12H18BNO2 |
---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(2-tert-butyl-5-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-12(2,3)11-10(13(15)16)6-9(7-14-11)8-4-5-8/h6-8,15-16H,4-5H2,1-3H3 |
InChI Key |
MAQSQFJVTZKHQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C(C)(C)C)C2CC2)(O)O |
Origin of Product |
United States |
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